molecular formula C11H16N2O4S B6635403 (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid

Cat. No.: B6635403
M. Wt: 272.32 g/mol
InChI Key: JRSHDOMUOJBCGS-JUGYALQGSA-N
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Description

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a cyanomethyl group, and a methanesulfinyl group attached to an acetamidopropanoic acid backbone.

Properties

IUPAC Name

(2R)-2-acetamido-3-[[1-(cyanomethyl)cyclopropyl]methylsulfinyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(14)13-9(10(15)16)6-18(17)7-11(2-3-11)4-5-12/h9H,2-4,6-7H2,1H3,(H,13,14)(H,15,16)/t9-,18?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSHDOMUOJBCGS-JUGYALQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS(=O)CC1(CC1)CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS(=O)CC1(CC1)CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the cyanomethyl group: This step often involves the reaction of a suitable precursor with cyanide ions under basic conditions.

    Attachment of the methanesulfinyl group: This can be done through a sulfoxidation reaction, where a sulfide is oxidized to a sulfoxide.

    Formation of the acetamidopropanoic acid backbone: This involves the amidation of a suitable carboxylic acid precursor.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanesulfinyl group can undergo further oxidation to form a sulfone.

    Reduction: The cyanomethyl group can be reduced to an amine.

    Substitution: The acetamidopropanoic acid backbone can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound can be used to study the effects of its functional groups on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: : Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.

Industry: : In industrial applications, this compound can be used in the development of new materials with specific properties. Its functional groups can be modified to tailor the properties of the resulting materials.

Mechanism of Action

The mechanism of action of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid involves its interaction with specific molecular targets. The cyanomethyl group can interact with nucleophiles, while the methanesulfinyl group can participate in redox reactions. The acetamidopropanoic acid backbone can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    2-Amino-3,5-dibromobenzonitrile: This compound also contains a nitrile group and can undergo similar reactions.

    2-Amino-5-chlorobenzonitrile: Another compound with a nitrile group, but with different substituents on the aromatic ring.

    2-Amino-4-methylbenzonitrile: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness: The uniqueness of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid lies in its combination of functional groups. The presence of a cyclopropyl group, a cyanomethyl group, and a methanesulfinyl group in a single molecule provides a unique set of chemical properties and reactivity that can be exploited in various applications.

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